

Application Notes and Protocols for the Analysis of Dicyclohexyl Phthalate-d4

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Compound of Interest

Compound Name: *Dicyclohexyl phthalate-d4*

Cat. No.: *B113682*

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This document provides detailed application notes and protocols for the sample preparation and analysis of **Dicyclohexyl phthalate-d4** (DCHP-d4). The methodologies described herein are intended to serve as a comprehensive guide for the accurate quantification of this isotopically labeled internal standard in various biological and environmental matrices. The use of DCHP-d4 in isotope dilution mass spectrometry is a robust technique for correcting for matrix effects and procedural losses, thereby ensuring high accuracy and precision in analytical measurements.^{[1][2][3]}

Introduction to Dicyclohexyl Phthalate (DCHP) and the Role of DCHP-d4

Dicyclohexyl phthalate (DCHP) is a plasticizer used to enhance the flexibility and durability of polymers.^[4] Its widespread use has led to its presence as an environmental contaminant, necessitating sensitive and reliable analytical methods for its detection. DCHP-d4, a deuterated analog of DCHP, serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS). In IDMS, a known amount of the isotopically labeled standard is added to a sample prior to processing. Because DCHP-d4 is chemically almost identical to the native DCHP, it experiences similar behavior during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved, compensating for any analyte loss during the analytical procedure.^{[1][3]}

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of phthalates using methods analogous to those described in this document. It is important to note that specific performance characteristics such as Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery can vary depending on the sample matrix, instrumentation, and specific laboratory conditions.

Table 1: Typical Performance Data for Phthalate Analysis in Liquid Matrices (e.g., Urine, Serum, Water)

Parameter	Solid-Phase Extraction (SPE) - LC-MS/MS	Liquid-Liquid Extraction (LLE) - GC-MS/MS
LOD Range	0.01 - 0.5 ng/mL[5][6][7]	0.1 - 1.0 ng/mL
LOQ Range	0.03 - 1.5 ng/mL[5][6][7]	0.3 - 3.0 ng/mL
Recovery Range	80 - 115%[8]	70 - 110%
Precision (%RSD)	< 15%	< 20%

Table 2: Typical Performance Data for Phthalate Analysis in Solid and Semi-Solid Matrices (e.g., Tissues, Soil, Food)

Parameter	QuEChERS - GC-MS/MS	Pressurized Liquid Extraction (PLE) - GC-MS/MS
LOD Range	0.5 - 10 ng/g	0.1 - 5 ng/g
LOQ Range	1.5 - 30 ng/g	0.3 - 15 ng/g
Recovery Range	70 - 120%[9][10]	85 - 110%
Precision (%RSD)	< 20%[9]	< 15%

Experimental Protocols

General Precautions to Avoid Contamination

Phthalates are ubiquitous in laboratory environments, and stringent measures must be taken to avoid contamination.^[3]

- Use glassware exclusively for phthalate analysis and rinse with high-purity solvents (e.g., acetone, hexane) before use.
- Avoid using plastic materials (e.g., pipette tips, centrifuge tubes) whenever possible. If unavoidable, pre-rinse with an appropriate solvent.
- Run procedural blanks with every sample batch to monitor for background contamination.^[3]

Protocol 1: Solid-Phase Extraction (SPE) for Liquid Samples (Urine, Serum)

This protocol is suitable for the extraction of DCHP-d4 from liquid biological matrices.

Materials:

- C18 SPE cartridges
- Methanol, HPLC grade
- Water, HPLC grade
- Ethyl acetate, HPLC grade
- Dichloromethane, HPLC grade
- Nitrogen gas, high purity
- Vortex mixer
- Centrifuge
- SPE vacuum manifold

Procedure:

- Sample Pre-treatment:
 - For urine samples, centrifuge at 4000 rpm for 10 minutes to remove particulate matter.
 - For serum samples, a protein precipitation step may be necessary. Add 3 volumes of cold acetonitrile to 1 volume of serum, vortex, and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.
- Internal Standard Spiking: To 1 mL of the pre-treated sample, add a known amount of DCHP-d4 standard solution. Vortex for 30 seconds to mix.
- SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to dry out.
- Sample Loading: Load the spiked sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
- Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences. Dry the cartridge under vacuum for 20 minutes.
- Elution: Elute the analytes from the cartridge with 5 mL of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane.
- Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate or mobile phase) for instrumental analysis.

Protocol 2: QuEChERS for Solid and Semi-Solid Samples (Adipose Tissue)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of analytes from complex matrices.^{[9][10][11]}

Materials:

- Homogenizer
- Acetonitrile, HPLC grade
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
- QuEChERS dispersive SPE cleanup tubes (e.g., containing PSA and C18 sorbents)
- Centrifuge
- Vortex mixer

Procedure:

- Sample Homogenization: Weigh approximately 1 g of the tissue sample and homogenize it.
- Internal Standard Spiking: Add a known amount of DCHP-d4 standard solution to the homogenized sample.
- Extraction:
 - Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.
 - Add the QuEChERS extraction salts.
 - Shake vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
- Dispersive SPE Cleanup:
 - Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE cleanup tube.
 - Vortex for 30 seconds.
 - Centrifuge at 10,000 rpm for 5 minutes.
- Final Extract: The resulting supernatant is ready for instrumental analysis.

Instrumental Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Table 3: Typical GC-MS/MS Parameters for DCHP-d4 Analysis

Parameter	Setting
GC Column	DB-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent [12]
Injector Temperature	280°C
Oven Program	Initial 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas	Helium, constant flow at 1.2 mL/min
Ionization Mode	Electron Ionization (EI)
Ion Source Temp.	230°C
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	To be determined empirically (e.g., based on DCHP)
Product Ions (m/z)	To be determined empirically (e.g., based on DCHP)
Collision Energy	To be optimized for the specific instrument

Note: The MRM transitions for DCHP-d4 should be determined by infusing a standard solution into the mass spectrometer. The precursor ion will be the molecular ion or a prominent fragment ion, and product ions will be characteristic fragments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

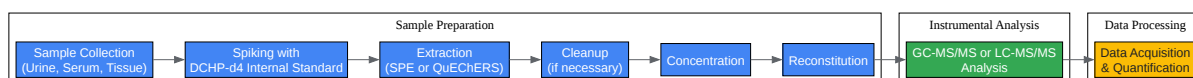
Table 4: Typical LC-MS/MS Parameters for DCHP-d4 Analysis

Parameter	Setting
LC Column	C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 μ m)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Start at 50% B, ramp to 95% B over 5 min, hold 2 min, return to initial
Flow Rate	0.3 mL/min
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative Mode
Ion Source Temp.	500°C
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	For DCHP: [M+H] ⁺ at m/z 331[13]
Product Ions (m/z)	For DCHP: 149, 167[13]
Collision Energy	To be optimized for the specific instrument

Note: The MRM transitions for DCHP-d4 will have a higher mass-to-charge ratio than DCHP due to the deuterium labeling and should be confirmed experimentally.

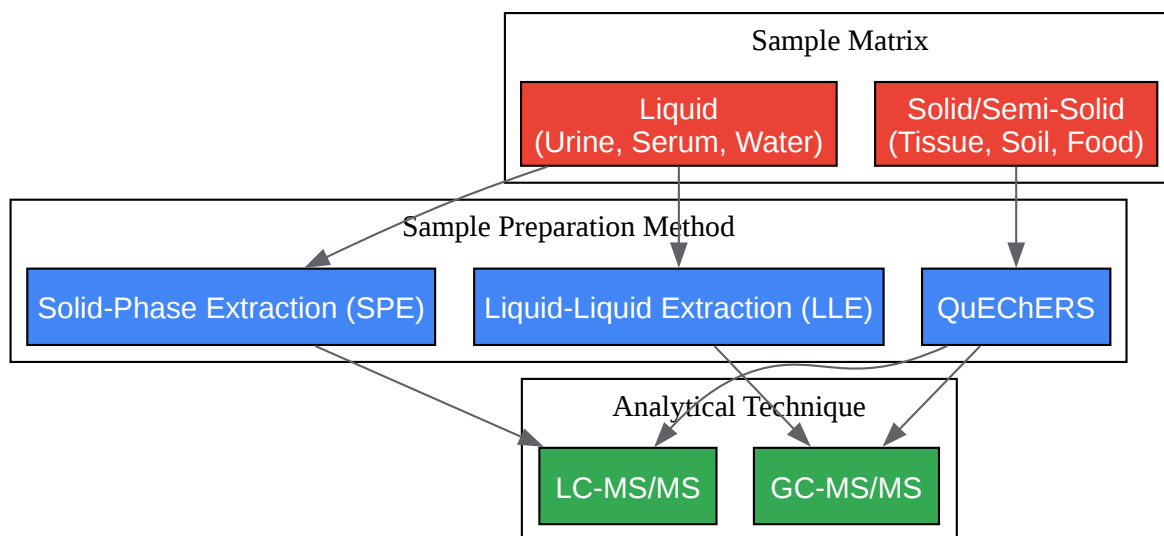
Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in these application notes.



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Caption: General experimental workflow for DCHP-d4 analysis.



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Caption: Selection of methods based on sample matrix.

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